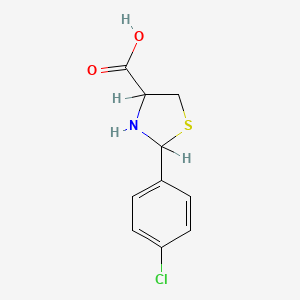

Acide 2-(4-chloro-phényl)-thiazolidine-4-carboxylique

Vue d'ensemble

Description

2-(4-Chlorophenyl)-1,3-thiazolidine-4-carboxylic acid is a useful research compound. Its molecular formula is C10H10ClNO2S and its molecular weight is 243.71 g/mol. The purity is usually 95%.

The exact mass of the compound 2-(4-Chlorophenyl)-1,3-thiazolidine-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 303518. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(4-Chlorophenyl)-1,3-thiazolidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chlorophenyl)-1,3-thiazolidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse des N-phénylmaléimides

Acide 2-(4-chloro-phényl)-thiazolidine-4-carboxylique : est utilisé dans la synthèse de N-phénylmaléimides substitués, qui sont des intermédiaires précieux en synthèse organique. Ces composés possèdent des propriétés biologiques significatives et sont utilisés dans la réaction de Diels-Alder, une étape clé dans la synthèse de diverses molécules organiques complexes .

Développement de médicaments antiviraux

Ce composé sert de précurseur dans la synthèse de dérivés de 5-(4-chlorophényl)-N-substitués-N-1,3,4-thiadiazole-2-sulfonamide. Ces dérivés ont fait l'objet de recherches pour leurs activités antivirales potentielles, représentant une étape cruciale dans le développement de nouveaux médicaments antiviraux .

Applications en chimie verte

Les dérivés du composé sont explorés dans le contexte de la chimie verte. Ils sont utilisés pour développer des voies de synthèse respectueuses de l'environnement qui respectent des principes tels que l'économie atomique, l'utilisation de produits chimiques plus sûrs et la réduction des déchets .

Chimie pharmaceutique

En chimie pharmaceutique, l'this compound et ses dérivés sont utilisés pour créer des composés aux propriétés biologiques/pharmacophoriques. Ces composés sont synthétisés dans des conditions de chimie classique et verte, y compris la chimie par ultrasons et la mécanochimie .

Recherche chimique et sécurité

Le composé est également important en recherche chimique pour comprendre et améliorer les protocoles de sécurité. Il est inclus dans des bases de données qui couvrent les propriétés dangereuses, la classification et l'étiquetage, fournissant des informations essentielles sur les pratiques de manipulation en toute sécurité .

Synthèse mécanochimique

Enfin, ce composé est impliqué dans la synthèse mécanochimique de composés biologiquement actifs. Cette méthode fait partie d'un mouvement plus large vers des méthodes de synthèse durables et sûres, réduisant le besoin de solvants nocifs et minimisant les déchets .

Propriétés

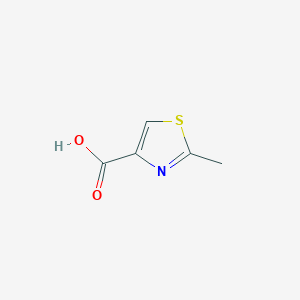

IUPAC Name |

2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO2S/c11-7-3-1-6(2-4-7)9-12-8(5-15-9)10(13)14/h1-4,8-9,12H,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LESQASCTNMKKPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C2=CC=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90316425 | |

| Record name | 2-(4-Chlorophenyl)-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90316425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34491-29-7 | |

| Record name | 34491-29-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303518 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Chlorophenyl)-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90316425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-(4-Chlorophenyl)-1,3-thiazolidine-4-carboxylic acid interact with biological systems, specifically in the context of antimalarial activity?

A: Research suggests that 2-(4-Chlorophenyl)-1,3-thiazolidine-4-carboxylic acid derivatives exhibit antimalarial activity by potentially inhibiting heme polymerization. Heme, a byproduct of hemoglobin degradation within the malaria parasite, is toxic in its free form. These derivatives, by interfering with heme detoxification, could lead to parasite death. This mechanism was suggested based on in vitro studies showing the formation of strong complexes between these compounds and hematin, subsequently inhibiting β-hematin formation. []

Q2: Are there any structural characterizations available for 2-(4-Chlorophenyl)-1,3-thiazolidine-4-carboxylic acid?

A: Yes, a derivative of 2-(4-Chlorophenyl)-1,3-thiazolidine-4-carboxylic acid, specifically the 3-(tert-butoxycarbonyl) derivative, has been structurally characterized using X-ray crystallography. [, ] This analysis revealed that the thiazolidine ring adopts a twisted conformation and the molecule can form hydrogen bonds, providing insights into its potential intermolecular interactions.

Q3: How does the structure of 2-(4-Chlorophenyl)-1,3-thiazolidine-4-carboxylic acid derivatives relate to their antimalarial activity?

A: While specific structure-activity relationship (SAR) data for 2-(4-Chlorophenyl)-1,3-thiazolidine-4-carboxylic acid itself is limited in the provided abstracts, research on its derivatives indicates that modifications to the structure can significantly impact antimalarial activity. For example, the presence of a chlorine atom on the phenyl ring and the nature of substituents on the thiazolidine nitrogen seem to play a role in in vivo efficacy against the Plasmodium yoelii N-67 strain. [] Further SAR studies are needed to fully elucidate the impact of structural modifications on activity and potency.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.